1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrrolo-pyridine structure. Its molecular formula is , and it has a molecular weight of approximately 176.17 g/mol. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The structure consists of a pyrrole ring fused to a pyridine ring, making it part of the broader class of azaindoles, which are known for their diverse pharmacological properties .
The chemical behavior of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is largely influenced by its functional groups. It can participate in various reactions typical of carboxylic acids, such as:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as:
These biological properties make it a candidate for further pharmacological development .
The synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be achieved through several methods, including:
The applications of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid span various fields:
These applications highlight its versatility as a chemical compound .
Interaction studies involving 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid focus on its binding affinity and interaction with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for developing targeted therapies and assessing potential side effects .
Several compounds share structural similarities with 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. A comparison with these compounds reveals unique aspects:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | Lacks methyl group; slightly different biological activity | |
| Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | Methyl ester form; different reactivity profile | |
| Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Halogen substitution; potential for enhanced activity |
These compounds illustrate the diversity within the pyrrolo-pyridine class and highlight how slight modifications can lead to significant changes in properties and activities .